molecular formula C20H36O2 B12445251 (9Z,12Z)-Ethyl octadeca-9,12-dienoate CAS No. 7619-08-1

(9Z,12Z)-Ethyl octadeca-9,12-dienoate

Cat. No.: B12445251
CAS No.: 7619-08-1
M. Wt: 308.5 g/mol
InChI Key: FMMOOAYVCKXGMF-UHFFFAOYSA-N
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Description

(9Z,12Z)-Ethyl octadeca-9,12-dienoate, commonly known as Ethyl Linoleate, is a fatty acid ester of linoleic acid with the molecular formula C20H36O2 and a molecular weight of 308.50 g/mol . This compound is a key member of the linoleic acid derivatives and serves as a critical reagent in biochemical and pharmacological research. Its primary research value lies in its application as a precursor or model compound in the study of lipid peroxidation, cellular membrane integrity, and related oxidative stress pathways . Researchers utilize Ethyl Linoleate to investigate mechanisms against ferroptosis, a form of regulated cell death, as its deuterated isotopologue has been shown to inhibit this process by resisting autoxidation through a kinetic isotope effect . Studies into its anti-inflammatory potential are warranted, as related extracts and compounds have demonstrated significant activity by inhibiting inducible nitric oxide synthase (iNOS) in activated macrophages . Predicted target analyses also suggest interaction with key biological pathways, including cyclooxygenase-2 (COX-2) and the NF-kappa-B signaling complex, highlighting its broad relevance in inflammation and cellular stress research . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

7619-08-1

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

ethyl octadeca-9,12-dienoate

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3

InChI Key

FMMOOAYVCKXGMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Derivatization Studies

Chemical Synthesis Approaches

Chemical synthesis routes to (9Z,12Z)-Ethyl octadeca-9,12-dienoate are well-established, offering high conversion rates. These methods primarily involve the direct esterification of linoleic acid with ethanol (B145695) or the transesterification of triglycerides or other alkyl esters of linoleic acid.

The direct esterification of linoleic acid with ethanol is a common method for producing ethyl linoleate (B1235992). This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The optimization of this process involves manipulating key reaction parameters to maximize the yield of the desired ester.

Several factors influence the efficiency of the esterification reaction. These include the reaction temperature, the molar ratio of alcohol to fatty acid, the concentration of the catalyst, and the reaction time. Studies have shown that increasing the reaction temperature and using an excess of ethanol can shift the equilibrium towards the formation of ethyl linoleate. scielo.brekb.eg For instance, the esterification of free fatty acids like oleic and linoleic acid with methanol (B129727), a similar short-chain alcohol, demonstrated that maximum conversions of 88% could be achieved at 68°C with a 40:1 methanol to free fatty acid (FFA) molar ratio and a 2 wt.% sulfuric acid catalyst concentration over a 30-minute period. ekb.egekb.eg Another study on the acid-catalyzed esterification of free fatty acids with ethanol reported a maximum conversion of 78.18% at 60°C after 120 minutes. dntb.gov.ua

Higher conversion rates have been observed with unsaturated fatty acids like oleic and linoleic acid compared to saturated fatty acids, which is attributed to the increased reactivity of the carboxylic acid group due to the polarity of the double bonds in the carbon chain. mdpi.com

Table 1: Optimization of Acid-Catalyzed Esterification of Linoleic Acid

ParameterConditionEffect on Conversion/Yield
Temperature 68°CMaximum conversion of 88% for linoleic acid with methanol. ekb.egekb.eg
60°C78.18% conversion of free fatty acids with ethanol. dntb.gov.ua
Molar Ratio (Alcohol:FFA) 40:1 (Methanol:Linoleic Acid)Maximum conversion of 88%. ekb.egekb.eg
Catalyst Concentration 2 wt.% H₂SO₄A key factor in achieving high conversion. ekb.egekb.eg
Reaction Time 30 minutesSufficient to reach near-equilibrium at optimal conditions. ekb.egekb.eg
120 minutesAchieved 78.18% conversion at 60°C. dntb.gov.ua

This table is interactive. You can sort and filter the data by clicking on the headers.

Transesterification is another widely used chemical method for synthesizing this compound. This process involves the reaction of a triglyceride (found in vegetable oils rich in linoleic acid, such as sunflower or soybean oil) with ethanol in the presence of a catalyst to produce ethyl esters of fatty acids and glycerol (B35011). scielo.brresearchgate.net Alkaline catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly employed due to their high efficiency. mdpi.comyoutube.com

The optimization of transesterification involves similar parameters to esterification. A study on the transesterification of sunflower oil with ethanol using NaOH as a catalyst found optimal conditions for the first stage to be an ethanol-to-oil molar ratio of 12:1, a catalyst amount of 1% (w/w), and a temperature of 80°C, which resulted in an 81.4% yield of ethyl esters. mdpi.comresearchgate.net A two-step transesterification process can further improve the yield by approximately 16%. mdpi.comresearchgate.net The reaction is a sequence of three reversible steps, starting with the conversion of triglycerides to diglycerides, then to monoglycerides, and finally to glycerol, with an ethyl ester being formed at each step. mdpi.com

Table 2: Conditions for Transesterification of Vegetable Oils to Ethyl Esters

ParameterConditionYield
Catalyst 1% (w/w) NaOH81.4% (First Stage)
Molar Ratio (Ethanol:Oil) 12:181.4% (First Stage)
Temperature 80°C81.4% (First Stage)
Reaction Time 2.5 hoursNear complete reaction at 80°C. mdpi.com

This table is interactive. You can sort and filter the data by clicking on the headers.

Enzymatic Synthesis Strategies

Enzymatic synthesis of this compound presents a more environmentally friendly alternative to chemical methods, operating under milder conditions and offering higher specificity. nih.gov Lipases are the primary enzymes used for this purpose.

Lipases can catalyze both the esterification of linoleic acid with ethanol and the transesterification of oils containing linoleic acid. nih.govnih.gov These reactions generally follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (the fatty acid or its ester) to form an acyl-enzyme intermediate, followed by the reaction with the acyl acceptor (ethanol) to release the final ester product. nih.govnih.gov

In a study on the enzymatic synthesis of fatty acid ethyl esters from camellia oil soapstocks, which contain linoleic acid, a yield of up to 98.4% was achieved. nih.gov This was accomplished in a solvent-free system using Novozym 435 lipase (B570770). nih.gov Another study focusing on the synthesis of ethyl oleate (B1233923), a similar fatty acid ester, using a lipase from Rhizopus sp., achieved nearly 100% conversion in 60 minutes. nih.gov

The performance of lipase in enzymatic synthesis is significantly enhanced through immobilization. Immobilization improves the stability of the enzyme, facilitates its separation from the reaction mixture, and allows for its reuse over multiple cycles. mdpi.comnih.gov Lipases can be immobilized on various supports, including hydrophobic resins and ion-exchange supports. mdpi.com

The choice of support material can greatly influence the activity and stability of the immobilized lipase. For instance, lipases from Thermomyces lanuginosus (TLL) have shown high immobilization yields on hydrophobic supports like Lewatit® VPOC 1600 and ion-exchange resins. mdpi.com One study reported an 89% immobilization yield for TLL on Sepabeads-C18, resulting in a biocatalyst with an enzyme load of 32.56 mg of TLL per gram of support and an activity of 1477.9 U/g of support. mdpi.com The use of ionic surfactants during immobilization can also enhance the activity of the lipase. mdpi.com

Table 3: Characterization of Immobilized Lipases for Ethyl Ester Synthesis

Lipase SourceSupport MaterialImmobilization Yield (%)Enzyme Load (mg/g support)Activity (U/g support)
Thermomyces lanuginosus (TLL)Sepabeads-C188932.561477.9
Thermomyces lanuginosus (TLL)Lewatit® VPOC 1600>82--
Rhizomucor miehei (RML)Lewatit® VPOC 1600>82--
Candida antarctica B (CALB)Lewatit® VPOC 1600>82--

This table is interactive. You can sort and filter the data by clicking on the headers. Note: '-' indicates data not available in the provided sources.

Optimizing process parameters is crucial for maximizing the efficiency of lipase-catalyzed synthesis. Key parameters include temperature, substrate molar ratio, and enzyme concentration. nih.gov

Temperature affects both the reaction rate and the stability of the enzyme. nih.gov While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation. nih.gov For the synthesis of ethyl oleate, a reaction temperature of 45°C was found to be optimal for achieving high conversion. nih.gov

The molar ratio of substrates is another critical factor. An excess of ethanol is often used to drive the reaction towards product formation; however, very high concentrations of ethanol can inhibit the enzyme. nih.govlu.se A study on ethyl oleate synthesis found the highest reaction rate at an oleic acid to ethanol molar ratio of 1:5. nih.gov In another study on biodiesel production using lipase, oil to ethanol molar ratios ranging from 1:3 to 1:15 were investigated. nih.gov

The concentration of the biocatalyst also plays a significant role, with the initial reaction rate often increasing proportionally with the amount of enzyme used, suggesting that the reaction is not limited by mass transfer at lower enzyme concentrations. nih.gov

Table 4: Optimization of Parameters in Lipase-Catalyzed Ethyl Ester Synthesis

ParameterOptimal ConditionOutcome
Temperature 50°C98.4% yield from camellia oil soapstocks. nih.gov
45°C~100% conversion to ethyl oleate. nih.gov
Substrate Molar Ratio (Acid/Oil:Ethanol) 1:5 (Oleic Acid:Ethanol)Highest reaction rate for ethyl oleate synthesis. nih.gov
3:1 (Diethyl Carbonate:Soapstocks Oil)98.4% yield of fatty acid ethyl esters. nih.gov
Enzyme Concentration 5% Novozym 435 (w/w of oil)98.4% yield from camellia oil soapstocks. nih.gov
1 g biocatalystHighest reaction rate for ethyl oleate synthesis. nih.gov

This table is interactive. You can sort and filter the data by clicking on the headers.

Influence of Physical Modalities on Enzymatic Activity and Selectivity

The enzymatic synthesis of this compound, typically through the esterification of linoleic acid with ethanol catalyzed by lipases, is significantly influenced by external physical conditions. Methodologies such as ultrasound and microwave irradiation have been explored to enhance reaction efficiency, demonstrating considerable improvements over conventional heating methods. These techniques primarily accelerate the reaction by enhancing mass transfer and, in some cases, by directly affecting the enzyme's catalytic activity.

Ultrasound-Assisted Synthesis: Ultrasonic irradiation has emerged as a key technology for intensifying enzymatic reactions. It has been shown to dramatically reduce reaction times and improve conversion yields in the synthesis of fatty acid ethyl esters. researchgate.net The mechanical effects of ultrasound, such as cavitation and micro-streaming, overcome mass transfer limitations, particularly in heterogeneous systems involving immiscible substrates or immobilized enzymes. nih.gov For instance, in the lipase-catalyzed synthesis of ethyl acetate (B1210297), a similar short-chain ester, ultrasound irradiation was found to significantly shorten the reaction time compared to conventional mechanical shaking. tandfonline.comtandfonline.com Studies on the synthesis of various fatty acid ethyl esters under ultrasound assistance have reported achieving yields as high as 94.72% in just 150 minutes. researchgate.net The application of ultrasound can enhance the affinity of the substrate for the enzyme and alleviate product inhibition, leading to a notable increase in the maximum reaction velocity (Vmax). tandfonline.comtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation offers another effective non-conventional energy source for accelerating enzymatic esterification. nih.gov Due to the polar nature of lipase molecules, they can absorb microwave energy efficiently, leading to rapid and uniform heating of the reaction medium. mdpi.com This targeted heating can significantly reduce reaction times from hours to minutes. nih.govacs.org Research on the microwave-assisted synthesis of emollient esters like isopropyl myristate has demonstrated that high conversion rates (over 94%) can be achieved in as little as one minute. nih.gov This method is considered a green technology as it reduces energy consumption and waste production. nih.govacs.org In the context of fatty acid ester synthesis, microwave heating has been shown to increase the reaction rate by up to five-fold compared to conventional methods. mdpi.com However, careful control of temperature is crucial, as excessive heat can lead to thermal denaturation of the enzyme and a subsequent decrease in conversion. mdpi.com

The table below summarizes findings from studies on the enzymatic synthesis of fatty acid esters under the influence of physical modalities.

Physical ModalityEnzymeKey ParametersReaction TimeConversion/YieldReference
UltrasoundImmobilized ROL40% power, 40 kHz150 min94.72% researchgate.net
UltrasoundNovozym 435®150 W, 28 kHzNot specified (rate increased 143%)Not specified tandfonline.comtandfonline.com
UltrasoundCommercial Immobilized Lipase40 °C90 min~95% nih.gov
MicrowaveLipase20% power1 min94.5% nih.gov
MicrowaveNovozym 43560 °C, 290 W0.5 h90% asianpubs.org
MicrowaveLipase60 °C, 700 W120 min~95% mdpi.com

Derivatization for Research Applications

This compound serves as a crucial molecule in various research contexts, often used as an analytical standard or as a precursor for the synthesis of other derivatives. medchemexpress.comsigmaaldrich.com Its well-defined chemical properties make it an ideal reference material for the quantification of fatty acid ethyl esters (FAEEs), which are studied as biomarkers for conditions such as alcohol abuse. sigmaaldrich.com

The compound is also utilized in fundamental biochemical and metabolic research. For instance, it has been employed in metabonomic studies to investigate the nonpolar metabolite profiles in the liver following alcohol consumption, providing insights into metabolic pathways and the biochemical effects of alcohol. sigmaaldrich.com Furthermore, ethyl linoleate is studied for its potential biological activities, including its role as an inhibitor of the enzyme acetylcholinesterase (AChE). sigmaaldrich.com

Beyond its use as a standard, this compound can be chemically modified or "derivatized" to create new molecules with specific properties for research. A notable example is the enzymatic synthesis of L-ascorbyl linoleate, an ester formed between linoleic acid (derived from its ethyl ester) and L-ascorbic acid. nih.gov This derivatization aims to create novel compounds with potential applications, combining the properties of both parent molecules. nih.gov The synthesis of various other esters, such as those with glycerol to form mono-, di-, and triacylglycerols, is also a subject of research, exploring enzymatic pathways and reactor technologies. nih.gov

The table below outlines the primary research applications and derivatizations of this compound.

Application/DerivativeResearch AreaDescriptionReference
Analytical Reference StandardBiomarker AnalysisUsed to quantify fatty acid ethyl esters (FAEEs) for the detection of alcohol abuse. sigmaaldrich.com
Research ToolEnzymologyStudied as a potential inhibitor of acetylcholinesterase (AChE). sigmaaldrich.com
Metabolic ProbeMetabolomicsUsed in the investigation of liver nonpolar metabolite profiles in response to alcohol dosing. sigmaaldrich.com
L-ascorbyl linoleateBiocatalysis/NutraceuticalsA novel ester synthesized enzymatically from linoleic acid and L-ascorbic acid for research into new bioactive compounds. nih.gov
Linoleoyl acylglycerolsLipid Chemistry/BioprocessingSynthesized from linoleic acid and glycerol to study enzymatic esterification processes and produce structured lipids. nih.gov

Biosynthesis and Metabolic Pathways in Biological Systems

Biosynthetic Origins and Precursors

The biosynthesis of (9Z,12Z)-ethyl octadeca-9,12-dienoate is fundamentally dependent on the availability of its two primary precursors: linoleic acid and ethanol (B145695).

Linoleic acid, an 18-carbon polyunsaturated fatty acid, is an essential fatty acid for many organisms, meaning they cannot synthesize it de novo and must obtain it from their diet. oup.com However, many plants, fungi, and some bacteria possess the necessary enzymatic machinery for its synthesis. The direct precursor to linoleic acid is oleic acid ((9Z)-octadecenoic acid). oup.com The conversion of oleic acid to linoleic acid is a critical step, catalyzed by a specific class of enzymes.

Insects, for example, have been shown to biosynthesize linoleic acid from oleic acid, a process that was crucial for their ecological success. oup.comoup.com This transformation involves the introduction of a second double bond into the fatty acid chain. In some lepidopteran species, linoleic acid serves as a precursor for the biosynthesis of pheromones through chain-shortening and functional group transformations. nih.gov

The second precursor, ethanol, is a common product of fermentation, particularly in yeasts like Saccharomyces cerevisiae. nih.gov In these organisms, ethanol is produced from pyruvate (B1213749), a key intermediate in the metabolism of sugars, through the action of pyruvate decarboxylase and alcohol dehydrogenase. nih.gov

Enzymatic Pathways in Biological Systems

The formation of this compound from its precursors is an esterification reaction catalyzed by specific enzymes. In yeast and other microorganisms, this process is primarily carried out by a class of enzymes known as acyl-CoA:ethanol O-acyltransferases (AEATases) or wax ester synthases. nih.govchalmers.se

In the yeast Saccharomyces cerevisiae, two key enzymes responsible for the synthesis of medium-chain fatty acid ethyl esters have been identified: Eeb1 and Eht1. nih.gov These enzymes catalyze the condensation reaction between an acyl-coenzyme A (acyl-CoA) molecule and ethanol. nih.gov Therefore, for ethyl linoleate (B1235992) to be synthesized, linoleic acid must first be activated to its thioester form, linoleoyl-CoA.

The availability of the fatty acid precursor, rather than the activity of the biosynthetic enzymes, appears to be the primary limiting factor for ethyl ester production in yeast under typical fermentation conditions. nih.govresearchgate.net

In plants, the biosynthesis of volatile esters, including ethyl esters of fatty acids, is part of the lipoxygenase (LOX) pathway. researchgate.net Fatty acid precursors like linoleic acid are converted to hydroperoxides by LOX, which are then further metabolized by hydroperoxide lyase and alcohol dehydrogenase to produce various volatile compounds. researchgate.net The final esterification step is catalyzed by alcohol acyltransferases (AAT). researchgate.net

Microbial Biotransformations and Production

Microorganisms, particularly yeasts and certain bacteria, are central to the production of this compound, especially in the context of fermented foods and beverages.

The composition and metabolic activity of the microbial community during fermentation significantly influence the production of flavor compounds, including ethyl linoleate. In processes like the fermentation of sour soup, the dominant phyla are Firmicutes, Proteobacteria, and Actinobacteriota. nih.gov Within these broad groups, lactic acid bacteria (LAB) such as Lactobacillus and Weissella, alongside yeasts, play a leading role in metabolizing substrates from raw materials into a complex array of flavor molecules. nih.gov

Specific microorganisms have been identified as key producers of fatty acid ethyl esters. Saccharomyces cerevisiae is a primary contributor to ethyl ester formation in alcoholic beverages like beer and wine. nih.govmdpi.com The production of these esters is a key factor in the fruity aroma of these products. nih.gov Engineered strains of Escherichia coli harboring a plasmid encoding for an acyltransferase from Acinetobacter baylyi have been developed for the production of fatty acid ethyl esters, termed "microdiesel". nih.gov

Certain lactic acid bacteria have also been shown to be involved in the metabolism of linoleic acid. For instance, various species of Lactobacillus, including Lactobacillus plantarum, can convert linoleic acid into conjugated linoleic acid (CLA) and other metabolites. nih.govniph.go.jpmdpi.com While the direct synthesis of ethyl linoleate by these bacteria is less documented than in yeast, their lipolytic and other enzymatic activities contribute to the pool of precursors available for esterification.

The table below summarizes key microbial contributors to the formation of fatty acid ethyl esters.

Microbial Genus/SpeciesRole in Ethyl Ester FormationKey Enzymes InvolvedReference(s)
Saccharomyces cerevisiaePrimary producer in alcoholic fermentationsEeb1, Eht1 (Acyl-CoA:ethanol O-acyltransferases) nih.gov
Escherichia coli (engineered)Production of "microdiesel"Acyltransferase (AtfA) from Acinetobacter baylyi nih.gov
Rhizopus oligosporusReleases linoleic acid from triglycerides during tempeh fermentationLipases tandfonline.com
Lactobacillus spp.Metabolize linoleic acid, contributing to precursor poolLinoleate isomerase, Hydratases nih.govmdpi.comnih.gov

Metabolic Fate and Intermediates (Non-Human Models)

When ingested, this compound undergoes metabolic processing in animal models.

Studies in rats have demonstrated that orally administered fatty acid ethyl esters, including ethyl linoleate, are rapidly hydrolyzed back to their constituent free fatty acids and ethanol. nih.govresearchgate.net This hydrolysis occurs primarily in the gastrointestinal tract, specifically at the level of the duodenum, with limited breakdown in the stomach. nih.gov The rapid degradation in the digestive system and in the bloodstream, where the half-life is very short, explains the apparent lack of toxicity when these esters are ingested orally. nih.gov

The released linoleic acid is then absorbed and enters the body's fatty acid pools, where it can be used for various physiological functions, including energy metabolism, incorporation into cell membranes, or as a precursor for the synthesis of other bioactive molecules. nih.govnih.govmdpi.com For instance, in rats fed a diet containing ethyl linoleate, the metabolic fate of the resulting linoleic acid was observed in the heart's fatty acid composition. nih.gov In rabbits on a high-cholesterol diet, supplemental ethyl linoleate influenced serum and liver cholesterol levels, and the resulting linoleic acid was incorporated into various tissues. medchemexpress.com

In mice fed a diet high in oxidized linoleic acid metabolites, it was noted that these compounds were rapidly metabolized in the liver into shorter-chain molecules, suggesting a high turnover rate. nih.gov While this study focused on oxidized derivatives, it highlights the dynamic metabolism of linoleic acid and its related compounds in vivo.

The table below details the metabolic fate of ethyl linoleate in non-human models.

Non-Human ModelRoute of AdministrationPrimary Metabolic FateKey FindingsReference(s)
RatOral (intragastric) and IntravenousRapid hydrolysis to linoleic acid and ethanolHydrolysis occurs mainly in the duodenum and blood. nih.govresearchgate.net
RatDietaryIncorporation of linoleic acid into heart tissue phospholipids.Influences the fatty acid metabolism of the myocardium. nih.gov
RabbitDietaryHydrolysis and subsequent effects on lipid profiles.Increased serum and liver cholesterol; fatty infiltration in liver and spleen. medchemexpress.com

Oxidative Metabolic Transformations

The oxidative metabolism of this compound, commonly known as ethyl linoleate, is a complex process primarily mediated by two major enzymatic pathways: the Cytochrome P450 (CYP) epoxygenase pathway and the lipoxygenase (LOX) pathway. These transformations convert the relatively stable ethyl linoleate into a variety of biologically active metabolites.

Cytochrome P450 (CYP) Pathway

In biological systems, the ethyl ester of linoleic acid undergoes metabolic transformation similar to that of its parent fatty acid, linoleic acid. The CYP epoxygenase pathway is a significant route for this transformation. nih.gov CYP enzymes, a superfamily of hemoproteins, catalyze the introduction of an oxygen atom into the linoleic acid backbone, leading to the formation of epoxides. mdpi.com

Research has shown that linoleic acid is converted by CYP-dependent metabolism into two primary regioisomeric epoxides: 9,10-epoxyoctadecenoic acid (9,10-EpOME), also known as leukotoxin, and 12,13-epoxyoctadecenoic acid (12,13-EpOME), or isoleukotoxin. escholarship.org The primary CYP isoforms responsible for this epoxidation are CYP2J2, CYP2C8, and CYP2C9. escholarship.org

These epoxide metabolites are not the final products. They are further metabolized, principally by the enzyme soluble epoxide hydrolase (sEH), which catalyzes the hydrolysis of the epoxide ring. nih.govescholarship.org This enzymatic action converts 9,10-EpOME and 12,13-EpOME into their corresponding vicinal diols: 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME), respectively. escholarship.org These diols are often referred to as leukotoxin diol and isoleukotoxin diol. escholarship.org This metabolic cascade is a crucial part of lipid signaling and has been studied in various tissues, including ovarian follicles and neutrophils. researchgate.netoup.com

Lipoxygenase (LOX) Pathway

Another major oxidative pathway for this compound involves the lipoxygenase (LOX) family of enzymes. LOX are non-heme iron-containing dioxygenases that catalyze the oxidation of polyunsaturated fatty acids like linoleic acid and its esters. nih.gov

The action of LOX on linoleic acid or its esters introduces molecular oxygen at either the C-9 or C-13 position of the fatty acid chain. This results in the formation of hydroperoxide derivatives, specifically 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE). nih.govnih.gov For instance, lipoxygenase prepared from peanuts has been shown to catalyze the oxidation of both linoleic acid and methyl linoleate to form these C-9 and C-13 hydroperoxides. nih.gov

These hydroperoxides are often unstable and can subsequently decompose, either enzymatically or non-enzymatically, into a variety of secondary products, including aldehydes and other smaller molecules. nih.gov The specific products formed can depend on the specific LOX isoform and the surrounding conditions. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes and Metabolites in the Oxidative Transformation of this compound

PathwayKey EnzymesInitial Substrate (after ester hydrolysis)Primary MetabolitesSecondary Metabolites
Cytochrome P450 CYP2C8, CYP2C9, CYP2J2Linoleic Acid9,10-Epoxyoctadecenoic acid (9,10-EpOME), 12,13-Epoxyoctadecenoic acid (12,13-EpOME)9,10-Dihydroxyoctadecenoic acid (9,10-DiHOME), 12,13-Dihydroxyoctadecenoic acid (12,13-DiHOME)
Lipoxygenase Lipoxygenases (e.g., 9-LOX, 13-LOX)Linoleic Acid9-Hydroperoxyoctadecadienoic acid (9-HPODE), 13-Hydroperoxyoctadecadienoic acid (13-HPODE)Various decomposition products (e.g., aldehydes)

Table 2: Research Findings on Oxidative Metabolites

MetaboliteGenerating Enzyme(s)Further MetabolismBiological Context/Source
9,10-Epoxyoctadecenoic acid (9,10-EpOME) CYP Epoxygenases (CYP2C8, CYP2C9, CYP2J2)Hydrolyzed by soluble epoxide hydrolase (sEH) to 9,10-DiHOME. escholarship.orgProduced by neutrophils and found in various tissues. escholarship.orgresearchgate.net
12,13-Epoxyoctadecenoic acid (12,13-EpOME) CYP Epoxygenases (CYP2C8, CYP2C9, CYP2J2)Hydrolyzed by soluble epoxide hydrolase (sEH) to 12,13-DiHOME. escholarship.orgFound in various tissues as a product of linoleic acid metabolism. escholarship.org
9-Hydroperoxyoctadecadienoic acid (9-HPODE) 9-Lipoxygenase (9-LOX)Can be further metabolized or decompose.Formed in plants and animals. nih.govnih.gov
13-Hydroperoxyoctadecadienoic acid (13-HPODE) 13-Lipoxygenase (13-LOX)Can be further metabolized or decompose.Formed in plants and animals. nih.govnih.gov

Biological Roles and Molecular Mechanisms in Experimental Models

Anti-inflammatory Mechanism Research in Cellular Models

Studies utilizing cellular models, such as RAW 264.7 murine macrophages, have demonstrated the anti-inflammatory properties of ethyl linoleate (B1235992). When these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, ethyl linoleate has been shown to mitigate the inflammatory response through several mechanisms. nih.govresearchgate.net

Inhibition of Pro-inflammatory Cytokine Production

Ethyl linoleate has been found to significantly suppress the production of key pro-inflammatory cytokines in LPS-activated macrophages. nih.gov Research indicates that pretreatment with ethyl linoleate leads to a dose-dependent reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This inhibitory effect on cytokine production is a crucial aspect of its anti-inflammatory activity, as these molecules are central to the inflammatory cascade. nih.gov The compound down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2. nih.gov

Table 1: Effect of (9Z,12Z)-Ethyl octadeca-9,12-dienoate on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Cytokine Observation Reference
TNF-α Production inhibited by ethyl linoleate treatment. nih.gov
IL-1β Production inhibited by ethyl linoleate treatment. nih.gov
IL-6 Production inhibited by ethyl linoleate treatment. nih.gov

Modulation of Intracellular Signaling Cascades (e.g., NF-κB, Akt, MAPK)

The anti-inflammatory effects of ethyl linoleate are mediated through its influence on critical intracellular signaling pathways. nih.govresearchgate.net The compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a primary transcription factor that governs the expression of many inflammatory genes. nih.govnih.gov This inhibition is achieved by impairing the nuclear translocation of NF-κB. nih.gov

Furthermore, ethyl linoleate modulates the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinases 1/2 (ERK1/2), and c-Jun N-terminal kinase (JNK). nih.govresearchgate.net By inhibiting the phosphorylation of these MAPKs, ethyl linoleate effectively disrupts the signaling cascade that leads to an inflammatory response. nih.gov The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, another important regulator of inflammation, is also affected, with studies showing that ethyl linoleate inhibits the phosphorylation of Akt. researchgate.net

Induction of Heme Oxygenase-1 (HO-1)

A significant mechanism underlying the anti-inflammatory action of ethyl linoleate is the induction of Heme Oxygenase-1 (HO-1). nih.govresearchgate.net HO-1 is an enzyme with potent anti-inflammatory properties. nih.gov Research has demonstrated that ethyl linoleate exerts its anti-inflammatory effects by upregulating the expression of HO-1. nih.gov The critical role of this enzyme was confirmed in experiments where the knockdown of HO-1 using small interfering RNA (siRNA) nullified the inhibitory effects of ethyl linoleate on the production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages. nih.gov

Investigation of Melanogenesis Regulatory Pathways in Cellular Models

In the context of dermatology and cosmetology, ethyl linoleate has been investigated for its effects on melanogenesis, the process of melanin (B1238610) production. Studies using B16F10 murine melanoma cells, often stimulated by α-melanocyte-stimulating hormone (α-MSH) to induce melanin synthesis, have provided insights into its regulatory role. nih.govnih.govkoreascience.kr

Inhibition of Melanin Content and Tyrosinase Activity

Ethyl linoleate has been shown to significantly inhibit melanin content and intracellular tyrosinase activity in α-MSH-induced B16F10 cells. nih.govnih.govkoreascience.krresearchgate.net Tyrosinase is the key enzyme in the melanin synthesis pathway. While ethyl linoleate reduces intracellular tyrosinase activity, it does not appear to directly inhibit the enzyme's activity in cell-free assays, suggesting its effect is on the expression or maturation of the enzyme rather than direct enzymatic inhibition. nih.govkoreascience.krresearchgate.net In one study, treatment with 400 µM of ethyl linoleate reduced α-MSH-stimulated melanin production by nearly 70%. nih.gov

Table 2: Effect of this compound on Melanogenesis in α-MSH-Stimulated B16F10 Cells

Parameter Observation Reference
Melanin Content Significantly inhibited. nih.govnih.govkoreascience.kr
Intracellular Tyrosinase Activity Significantly inhibited. nih.govnih.govkoreascience.kr

Modulation of Gene and Protein Expression (e.g., MITF, TRP1)

The inhibitory effect of ethyl linoleate on melanogenesis is linked to its ability to modulate the expression of crucial genes and proteins in the melanogenic pathway. nih.govkoreascience.kr Research has shown that ethyl linoleate decreases the expression of Microphthalmia-associated transcription factor (MITF). nih.govkoreascience.kr MITF is a master regulator of melanocyte development and function, controlling the expression of key melanogenic enzymes like tyrosinase (TYR) and tyrosinase-related protein 1 (TRP1). nih.govmdpi.com

Consequently, the downregulation of MITF leads to reduced expression of both tyrosinase and TRP1. nih.govkoreascience.kr The signaling pathway implicated in this process is the Akt/GSK3β/β-catenin pathway. nih.govnih.govkoreascience.kr Ethyl linoleate was observed to inhibit the phosphorylation of both Akt and glycogen (B147801) synthase kinase 3β (GSK3β), leading to a decrease in the levels of β-catenin, which ultimately suppresses MITF expression and subsequent melanogenesis. nih.govnih.govkoreascience.kr

Involvement of Akt/GSK3β/β-catenin Signaling Pathway

Emerging research has implicated this compound in the modulation of the Akt/GSK3β/β-catenin signaling pathway, a critical cascade involved in cell proliferation, survival, and differentiation. A notable study demonstrated that ethyl linoleate can inhibit melanogenesis in B16F10 murine melanoma cells. This effect was achieved through the inhibition of the phosphorylation of both Akt and Glycogen Synthase Kinase 3β (GSK3β). The dephosphorylation of GSK3β leads to the degradation of β-catenin, a key transcriptional regulator. The subsequent reduction in β-catenin levels suppresses the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzymes like tyrosinase and tyrosinase-related protein 1 (TRP1), ultimately leading to decreased melanin production. nih.gov This highlights a significant role for this compound in regulating cellular processes through this specific signaling axis.

Experimental ModelKey FindingsSignaling Molecules AffectedReference
B16F10 murine melanoma cellsInhibition of α-MSH-induced melanogenesis↓ p-Akt, ↓ p-GSK3β, ↓ β-catenin, ↓ MITF nih.gov

Inhibition of cAMP Production

This compound has been shown to interfere with cyclic adenosine (B11128) monophosphate (cAMP) signaling, a ubiquitous second messenger system involved in a myriad of physiological processes. Research on fatty acid alkyl esters isolated from Oxalis triangularis revealed that ethyl linoleate significantly blocked forskolin-induced melanogenesis in mouse B16 melanoma cells. This anti-melanogenic effect was attributed to the inhibition of cAMP production. researchgate.net By reducing intracellular cAMP levels, this compound can modulate downstream pathways that are typically activated by this second messenger, such as the Protein Kinase A (PKA) pathway, which is also involved in the regulation of melanogenesis.

Experimental ModelKey FindingsMechanismReference
Mouse B16 melanoma cellsInhibition of forskolin-induced melanogenesisInhibition of cAMP production researchgate.net

Roles in Plant Biology and Phytochemical Research

Occurrence and Distribution in Botanical Extracts

This compound is a naturally occurring compound found in a variety of plants. It is recognized as a plant metabolite and has been identified in the extracts of several species. nih.govmdpi.com Its presence has been reported in common food sources such as common grape (Vitis vinifera), coriander (Coriandrum sativum), sweet marjoram (Origanum majorana), and white mustard (Sinapis alba). nih.gov Furthermore, it has been isolated from safflower (Carthamus tinctorius) oil, garlic (Allium sativum), and Chinese yam (Dioscorea polystachya). researchgate.netnih.gov The compound has also been detected in Daphne odora and Zea mays. mdpi.com

Plant SpeciesCommon NamePart(s) where foundReference
Vitis viniferaCommon Grape- nih.gov
Coriandrum sativumCoriander- nih.gov
Origanum majoranaSweet Marjoram- nih.gov
Sinapis albaWhite Mustard- nih.gov
Carthamus tinctoriusSafflowerOil researchgate.net
Allium sativumGarlic- nih.gov
Dioscorea polystachyaChinese Yam- nih.gov
Daphne odora-- mdpi.com
Zea maysMaize/Corn- mdpi.com
Plectranthus glandulosus-Leaves nih.gov

Interactions in Plant-Insect Systems

This compound plays a role in the chemical communication between plants and insects, acting as a semiochemical. In a study on the Indian meal moth (Plodia interpunctella), a common pest of stored products, ethyl linoleate was identified as the best ligand for two of its odorant-binding proteins, PintOBP18 and PintOBP19, which are expressed in the antennae of the larvae. nih.gov This suggests that the larvae use these proteins to detect ethyl linoleate, a volatile compound emitted from their food sources, guiding their feeding behavior. While silencing either of the odorant-binding proteins individually did not significantly affect the larvae's attraction to ethyl linoleate, the simultaneous knockdown of both proteins severely impaired their response, indicating a coordinated mediation of the olfactory signal. nih.gov This highlights the importance of this compound as a crucial cue in the host-finding process for this particular insect.

Involvement in Plant Lipid Metabolism Pathways

As an ethyl ester of linoleic acid, this compound is intrinsically linked to plant lipid metabolism. Linoleic acid is a polyunsaturated fatty acid that is essential for the growth and development of plants, serving as a key component of cell membranes and a precursor for the synthesis of various signaling molecules. The formation of ethyl linoleate occurs through the esterification of linoleic acid with ethanol (B145695). While the precise enzymatic machinery and regulatory pathways for its biosynthesis in plants are not extensively detailed in current literature, its role as a plant metabolite is well-established. nih.govmdpi.com It is considered a derivative of linoleic acid metabolism and its presence in various plant tissues suggests it may have specific physiological functions within the plant, potentially related to defense or as a storage form of linoleic acid.

Studies on Other Biological Activities in Non-Human Models

Beyond its effects on specific signaling pathways, this compound has demonstrated a range of other biological activities in various non-human experimental models.

One of the well-documented activities is its anti-inflammatory effect . Studies have shown that ethyl linoleate can attenuate the production of pro-inflammatory cytokines induced by lipopolysaccharides in RAW 264.7 macrophage cells by inducing heme oxygenase-1. nih.gov It is also used in cosmetics for its anti-inflammatory properties. nih.gov

In the context of dermatology, ethyl linoleate is recognized for its anti-acne properties. It is clinically proven to be an effective agent against acne, and it is believed to work by reducing the size of sebaceous follicles and possessing antibacterial activity. nih.gov

Conversely, some studies have indicated that ethyl linoleate can promote cell proliferation and invasion . In a study using human hepatocellular carcinoma (HepG2) cells, ethyl linoleate was found to enhance cell proliferation and invasion. google.com

Furthermore, research in rabbits has suggested a potential role for ethyl linoleate in modulating atherosclerosis . When added to a high-cholesterol diet, it was observed to have a significant effect on the development of atherosclerosis. nih.gov

Finally, in a study on chronic liver disease in mice, the administration of purified ethyl linoleate was shown to be effective in the recovery from liver damage induced by carbon tetrachloride (CCl4). Interestingly, in CCl4-poisoned mice, ethyl linoleate administration led to significant increases in the percentages of arachidonic and docosahexaenoic acids in liver lipids, while the percentage of linoleic acid did not increase.

Experimental ModelBiological ActivityKey FindingsReference
RAW 264.7 macrophagesAnti-inflammatoryAttenuates pro-inflammatory cytokine production by inducing heme oxygenase-1. nih.gov
-Anti-acneClinically effective agent against acne. nih.gov
HepG2 cellsCell proliferation and invasionPromotes proliferation and invasion of human hepatocellular carcinoma cells. google.com
RabbitsAtherosclerosis modulationHas a significant effect on atherosclerosis induced by a high-cholesterol diet. nih.gov
Mice with CCl4-induced liver damageLiver protectionEffective in recovery from liver damage; alters fatty acid composition in the liver.

Research on Atherosclerosis-Related Cellular Responses

Atherosclerosis is a complex inflammatory disease characterized by the buildup of plaques in arteries, a process involving various cellular responses. frontiersin.orgnih.gov Studies on ethyl linoleate have revealed significant effects on these responses, particularly concerning inflammation in macrophages, foam cell formation, and platelet function.

In experimental models using RAW 264.7 macrophages, ethyl linoleate has demonstrated notable anti-inflammatory properties. nih.govresearchgate.net When these cells are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, ethyl linoleate treatment has been shown to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both key mediators of inflammation. researchgate.net The molecular mechanism behind this effect involves the impaired translocation of the transcription factor nuclear factor-kappa B (NF-κB) and the inhibition of the phosphorylation of mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net Furthermore, ethyl linoleate's anti-inflammatory action is mediated by the induction of Heme oxygenase-1 (HO-1), a critical regulator of inflammation. nih.govresearchgate.net Knocking down HO-1 has been found to eliminate the inhibitory effects of ethyl linoleate on the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov

Foam cell formation, a hallmark of early atherosclerotic lesions, occurs when macrophages accumulate excessive amounts of lipids, particularly oxidized low-density lipoprotein (ox-LDL). frontiersin.orgresearchgate.net Research in rabbit models fed a high-cholesterol diet indicated that ethyl linoleate may act as an antiatherogenic agent, reducing the atherosclerotic proliferation in the aorta and kidneys. medchemexpress.comnih.gov In other experimental models, related fatty acids have been shown to induce foam cell formation in vascular smooth muscle cells, a process mediated by transporters like CD36. nih.govresearchgate.net While direct studies on ethyl linoleate's effect on foam cell cholesterol esterification and efflux are limited, its anti-inflammatory impact on macrophages suggests a potential role in mitigating the inflammatory environment that promotes plaque development.

Platelet function is another critical aspect of atherosclerosis and thrombosis. Fatty acid ethyl esters (FAEEs) have been shown to impact platelet activation. nih.gov While FAEEs alone did not induce platelet aggregation, they were found to potentiate activation by other stimuli, such as epinephrine, by shortening the time to maximum aggregation. nih.gov This is accompanied by platelet shape change and the release of alpha granules. nih.gov Conversely, long-term ingestion of n-3 fatty acid ethyl esters has been associated with a prolonged inhibition of platelet aggregation. nih.gov

Table 1: Effects of Ethyl Linoleate on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

BiomarkerEffect of Ethyl Linoleate TreatmentUnderlying MechanismReference
Nitric Oxide (NO)Reduced ProductionDown-regulation of iNOS expression nih.gov
Prostaglandin E2 (PGE2)Reduced ProductionDown-regulation of COX-2 expression researchgate.net
TNF-α, IL-1β, IL-6Inhibited ProductionInhibition of NF-κB translocation; Induction of HO-1 nih.gov
Mitogen-Activated Protein Kinases (MAPKs)Inhibited Phosphorylation- nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Ethyl linoleate has been identified in studies as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. researchgate.netsigmaaldrich.com The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit.

Research using extracts from Crinum x powellii bulbs identified ethyl linoleate as a compound responsible for the plant's acetylcholinesterase inhibition activity. researchgate.net Similarly, it is suggested that ethyl linoleate may be studied as a reference material for its AChE inhibitory potential. sigmaaldrich.com While direct kinetic studies and IC50 values for pure ethyl linoleate are not extensively detailed in the available literature, research on essential oils containing related fatty acid esters provides context. For instance, an essential oil rich in methyl (9E,11E)-octadeca-9,11-dienoate was found to have an IC50 value of 51.96 ± 14.26 μg/mL for AChE inhibition, indicating potent activity. mdpi.com This suggests that the fatty acid ester structure is a promising pharmacophore for AChE inhibition.

Table 2: Acetylcholinesterase (AChE) Inhibition Findings

Source/CompoundFindingReference
Ethyl Linoleate from Crinum x powelliiIdentified as responsible for AChE inhibition researchgate.net
Linoleic acid ethyl esterSuggested for study as an AChE inhibitor sigmaaldrich.com
Essential Oil containing Methyl (9E,11E)-octadeca-9,11-dienoateDemonstrated AChE inhibition with IC50 of 51.96 ± 14.26 μg/mL mdpi.com

Interactions with Biomolecules (e.g., Collagen)

The interaction of lipids with proteins is fundamental to many biological processes. Research has been conducted on the interaction between oxidized ethyl linoleate and collagen, a major structural protein in the extracellular matrix. thegoodscentscompany.com The oxidation of lipids can lead to the formation of reactive species that can subsequently modify proteins, affecting their structure and function. The study of these interactions is relevant to understanding processes like aging and the pathogenesis of diseases where oxidative stress is a contributing factor. While the specific biophysical and chemical details of the binding and modification of collagen by oxidized ethyl linoleate require further elucidation, the existence of such interactions has been noted in the scientific literature. thegoodscentscompany.com

Mechanisms of Glucose Metabolism Modulation in Animal Models

Experimental models have been used to investigate how fatty acids and their derivatives can modulate glucose metabolism, a key aspect of metabolic health. While studies focusing specifically on this compound are part of a broader research area, work on related lipids provides insight into potential mechanisms.

In isolated rat adipocytes, the fatty acid oleate (B1233923) was shown to stimulate basal glucose uptake in a dose-dependent manner. nih.gov This effect was observed without altering the distribution of the primary glucose transporter proteins, GLUT1 and GLUT4, in the plasma membrane, suggesting that the fatty acid may modulate the intrinsic activity of these transporters. nih.gov

Further studies in mouse models have highlighted the complex role of lipid metabolism in adipocyte function and glucose homeostasis. In mice with different human apolipoprotein E (APOE) isoforms, a high-fat diet led to impaired glucose tolerance, particularly in APOE4 mice. unc.edu The adipocytes from these mice showed reduced insulin-stimulated glucose uptake and altered expression of glucose transporters; specifically, an increase in GLUT1 expression relative to GLUT4. unc.edu This suggests a shift in glucose transporter usage that is linked to insulin (B600854) insensitivity. unc.edu Other related lipid molecules, such as lysophosphatidylcholine (B164491) (LPC), have been shown to stimulate glucose uptake in 3T3-L1 adipocytes and promote the translocation of GLUT4 to the plasma membrane, ultimately lowering blood glucose levels in diabetic mouse models. nih.gov These findings collectively suggest that fatty acid esters like ethyl linoleate could potentially influence glucose metabolism by affecting glucose transporter expression and function in adipocytes.

Table 3: Summary of Lipid Effects on Glucose Metabolism in Experimental Models

Lipid StudiedModel SystemObserved Effect on Glucose MetabolismPotential MechanismReference
OleateRat AdipocytesIncreased basal glucose uptakeModulation of intrinsic glucose transporter activity nih.gov
Apolipoprotein E4 (related to lipid metabolism)Mouse ModelImpaired insulin-stimulated glucose uptake in adipocytesAltered expression of GLUT1 and GLUT4 unc.edu
Lysophosphatidylcholine (LPC)3T3-L1 Adipocytes & Diabetic MiceStimulated glucose uptake; Lowered blood glucoseIncreased GLUT4 translocation to the plasma membrane nih.gov

Analytical and Characterization Methodologies

Isolation and Purification Techniques

The isolation of (9Z,12Z)-Ethyl octadeca-9,12-dienoate, often sourced from natural oils, involves several key steps to separate it from a complex mixture of other fatty acid esters.

Solvent extraction is a primary step for obtaining lipids, including ethyl linoleate (B1235992), from biological matrices. The choice of solvent is critical and depends on its polarity and the desired purity of the extract. Common solvents used for the extraction of fatty acids from plant materials include n-hexane, ethanol (B145695), ethyl acetate (B1210297), and dichloromethane. nih.govnih.gov The Soxhlet extraction method, a conventional procedure, has been effectively used to extract oils rich in unsaturated fatty acids. nih.gov For instance, a study comparing different solvents found that using ethyl acetate with a Soxhlet apparatus yielded the highest content of unsaturated fatty acids from pistachio oil. nih.gov Maceration is another technique, which, in one study, extracted a higher concentration of linoleic acid compared to the Soxhlet method. nih.gov The use of "green solvents" like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is also being explored as a more environmentally friendly alternative to petroleum-based solvents like hexane. researchgate.net

Following initial extraction, chromatographic methods are employed for further purification and separation. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. Reverse-phase (RP) HPLC methods are commonly used for analyzing ethyl linoleate and related compounds. sielc.com These methods often utilize columns like Newcrom R1 with a mobile phase consisting of acetonitrile, water, and an acid modifier such as phosphoric or formic acid. sielc.com Such liquid chromatography methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

For the challenging separation of positional isomers of fatty acids, such as α-linolenic acid and γ-linolenic acid, specialized stationary phases have been developed. One successful approach involves using a cellulose (B213188) tris(3,5-dichlorophenylcarbamate)-based stationary phase under reversed-phase conditions, which can be coupled with mass spectrometry for detection (LC-MS/MS). nih.gov While not directly focused on ethyl linoleate, this demonstrates the capability of advanced chromatographic techniques in separating structurally similar fatty acid derivatives. Supercritical fluid chromatography (SFC), often using supercritical CO2, presents another green alternative for separation. nih.gov

Urea (B33335) complexation is a highly effective and widely used technique for enriching polyunsaturated fatty acids like linoleic acid from a mixture. mdpi.com This method relies on the principle that saturated and monounsaturated fatty acids, being linear molecules, are readily trapped within the hexagonal crystal structure of urea, while polyunsaturated fatty acids with their bent structures are excluded. mdpi.com This process significantly increases the concentration of compounds like ethyl linoleate in the remaining liquid fraction. mdpi.com

For further purification, molecular distillation (MD) is often used following urea complexation. mdpi.comresearchgate.net MD is a gentle distillation technique suitable for thermally sensitive, high-molecular-weight compounds, as it operates at low temperatures and high vacuum. mdpi.com The combination of urea complexation and molecular distillation has been optimized to significantly increase the purity of ethyl linoleate from sources like foxtail millet bran oil. mdpi.comresearchgate.net Optimized conditions for urea complexation were found to be a 2.5:1 urea-to-fatty acid ethyl ester ratio and a crystallization temperature of -6 °C for 15 hours. researchgate.net Subsequent molecular distillation at 145 °C under high vacuum further increased the final purity. mdpi.comresearchgate.net

Spectroscopic Characterization

Once purified, the structural identity of this compound is confirmed using various spectroscopic methods.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of ethyl linoleate provides characteristic signals that correspond to the different types of protons in the molecule. Key signals include those for the terminal methyl group of the ethyl ester, the methylene (B1212753) quartet of the ethyl group, the olefinic protons of the double bonds, and the terminal methyl group of the fatty acid chain. nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum gives detailed information about the carbon skeleton. nih.gov The oxidation of ¹³C-labeled ethyl linoleate has been monitored by ¹³C NMR to study the evolution of hydroperoxides and other intermediates. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is an NMR technique that provides information about the number of hydrogen atoms attached to each carbon. libretexts.org By running different DEPT experiments (e.g., DEPT-90 and DEPT-135), one can distinguish between CH (methine), CH₂ (methylene), and CH₃ (methyl) groups, which is invaluable for assigning the signals in the ¹³C NMR spectrum correctly. libretexts.org

Table 1: Representative NMR Data for this compound (Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions.)

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH₃ (Ester)~1.25 (t)~14.3
-O-CH₂- (Ester)~4.13 (q)~60.1
C=O (Carbonyl)-~173.3
=CH- (Olefinic)~5.34 (m)~127.9 - 130.2
=CH-CH₂-CH= ~2.77 (t)~25.6
-CH₂- (Aliphatic)~1.3 (m)~22.6 - 34.4
-CH₃ (Chain end)~0.89 (t)~14.1

Data compiled from publicly available spectral databases. nih.gov

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of ethyl linoleate shows a molecular ion peak [M]⁺ at m/z 308, corresponding to its molecular weight. nist.gov The fragmentation pattern is complex due to the unsaturated nature of the molecule. scispace.com MS-MS (or tandem mass spectrometry) can provide further structural details by fragmenting a selected precursor ion. For ethyl linoleate, the [M+H]⁺ precursor ion at m/z 309 can be analyzed to yield specific product ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination where the gas chromatograph separates components of a mixture before they are introduced to the mass spectrometer for detection and identification. mdpi.com This is a standard method for analyzing fatty acid esters in complex samples like oils. phytojournal.com The GC method involves using a specific column (e.g., a capillary column) and a temperature program to achieve separation. mdpi.com The mass spectrometer records the spectrum of each eluting component, allowing for positive identification by comparing the spectrum to a library database. nist.govnist.gov

Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)Interpretation
308Molecular Ion [M]⁺
263[M - OCH₂CH₃]⁺ (Loss of ethoxy group)
55, 67, 81, 95Characteristic hydrocarbon fragment ions

Data compiled from NIST and PubChem databases. nih.govnist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to its molecular structure. Key spectral features include:

C-H stretching vibrations: The presence of both sp2 (from the C=C double bonds) and sp3 (from the alkyl chain) hybridized carbon atoms results in characteristic C-H stretching bands.

C=O stretching vibration: A strong absorption band is observed for the carbonyl group of the ester functional group.

C=C stretching vibration: The cis-disubstituted double bonds give rise to a characteristic C=C stretching absorption.

C-O stretching vibrations: The ester linkage also produces C-O stretching bands.

While a specific UV-Vis spectrum for this compound is not extensively detailed in the provided search results, the isolated double bonds in the molecule are expected to exhibit weak absorption in the UV region. The primary utility of UV-Vis spectroscopy in this context is often in conjunction with other methods, particularly for quantitative analysis where a chromophore is present or introduced.

Advanced Chromatographic and Mass Spectrometric Quantification

Advanced chromatographic and mass spectrometric techniques offer high sensitivity and selectivity for the quantification of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the analysis of fatty acids and their esters, including ethyl linoleate. nih.gov This method offers high sensitivity and selectivity, allowing for both identification and quantification. nih.gov In LC-MS/MS, the sample is first separated by liquid chromatography, and then the components are ionized and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. jsbms.jp

LC-MS/MS methods have been developed for the quantitative analysis of fatty acids in various biological samples. mdpi.com While direct analysis is possible, derivatization of the carboxyl group can enhance ionization efficiency and sensitivity, particularly in positive ion mode. mdpi.com The use of internal standards, such as deuterated analogs like this compound-11,11-d2, is crucial for accurate quantification. epa.gov

Interactive Data Table: Key Parameters in LC-MS/MS Analysis of Fatty Acid Esters

ParameterDescriptionTypical Values/Conditions
Column Stationary phase for separation.C18 reversed-phase columns are commonly used. researchgate.net
Mobile Phase Solvents used to elute the analyte.Gradients of water and organic solvents like methanol (B129727) or acetonitrile, often with additives like acetic acid. lipidmaps.org
Ionization Source Method for generating ions.Electrospray ionization (ESI) is frequently employed. jsbms.jpwhiterose.ac.uk
Mass Analyzer Separates ions based on m/z ratio.Triple quadrupole and time-of-flight (TOF) analyzers are common. lipidmaps.orgnih.gov
Detection Mode Method for monitoring ions.Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity in quantification. lipidmaps.org

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) for Complex Mixtures

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. chromatographyonline.comnih.gov This provides an additional dimension of separation, enhancing peak capacity and improving the signal-to-noise ratio, which is particularly useful for analyzing complex mixtures. chromatographyonline.com

In IM-MS, ions are introduced into a drift tube filled with a buffer gas. youtube.com An electric field propels the ions through the gas, and their drift time is measured. youtube.com Smaller, more compact ions travel faster than larger, more extended ions. This separation by ion mobility, which occurs on a millisecond timescale, is then coupled with mass spectrometry for mass analysis. nih.govchromatographyonline.com The combination allows for the differentiation of isomers and conformers that may have the same mass but different shapes. youtube.com While specific applications for this compound were not detailed in the provided search results, the principles of IM-MS make it a promising technique for lipidomics and the analysis of fatty acid esters in complex biological or food matrices.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique used for the extraction of volatile and semi-volatile organic compounds from a sample matrix. nih.govmdpi.com It is particularly well-suited for the analysis of aroma compounds, including fatty acid ethyl esters in various products. researchgate.net The technique involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace above a sample. mdpi.com Volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis, typically by GC-mass spectrometry (GC-MS). nih.gov

Several factors influence the efficiency of HS-SPME, including the type of fiber coating, extraction time and temperature, and the sample matrix composition. mdpi.com For the analysis of fatty acid ethyl esters, fibers with a combination of divinylbenzene (B73037) (DVB), carboxen (CAR), and polydimethylsiloxane (B3030410) (PDMS) have been shown to be effective. nih.gov The method has been validated for the analysis of volatile compounds in various matrices, demonstrating good precision, linearity, and low detection limits. researchgate.net Recent advancements, such as vacuum-assisted and multi-cumulative trapping HS-SPME, aim to reduce extraction times and enhance the recovery of less volatile compounds. chromatographyonline.com

Method Validation for Quantitative Analysis in Research Matrices

The validation of analytical methods is a critical step to ensure the reliability and accuracy of quantitative data. For this compound, method validation involves establishing several key performance characteristics.

A validated method for determining fatty acid ethyl esters using gas chromatography with flame ionization detection (GC-FID) after HS-SPME showed good within-day and between-day precision with relative standard deviations (RSD) of less than 3% and 5%, respectively. researchgate.net The calibration curves were linear with correlation coefficients (R) greater than 0.99, and the limits of detection and quantification were in the low mg L-1 range. researchgate.net Recoveries were excellent, ranging from 98.6% to 100.3%. researchgate.net

Similarly, LC-MS/MS methods for fatty acid analysis have been validated for accuracy and reproducibility, with coefficients of variation typically below 15-20%. whiterose.ac.uk A direct comparison of an LC-ESI-MS/MS method with a traditional GC-MS protocol for polyunsaturated fatty acids showed a strong correlation (r2 = 0.94), confirming the accuracy of the LC-MS/MS approach. whiterose.ac.uk

Interactive Data Table: Typical Method Validation Parameters

ParameterDefinitionAcceptance Criteria Example
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, comparison with a reference standard.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r or R²) ≥ 0.99. researchgate.net
Accuracy The closeness of the test results to the true value.% Recovery between 80-120%. researchgate.net
Precision The degree of agreement among individual test results when the method is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15-20%. whiterose.ac.ukresearchgate.net
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1. lipidmaps.org
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1 or a specified precision level. lipidmaps.org
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in mobile phase composition, pH, temperature, etc.

Other Advanced Characterization Techniques

Beyond the aforementioned methods, other advanced techniques can provide further characterization of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the separation and identification of volatile and semi-volatile compounds like ethyl linoleate. nist.govnih.gov The NIST WebBook provides a reference mass spectrum (electron ionization) for this compound. nist.gov Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, can provide detailed structural information, complementing the data obtained from other analytical methods. spectrabase.com

High-Resolution Synchrotron Powder X-ray Diffraction (HR SP-XRD)

High-Resolution Synchrotron Powder X-ray Diffraction (HR SP-XRD) is a powerful, non-destructive technique for characterizing the atomic and molecular structure of crystalline and semi-crystalline materials. While laboratory-based X-ray diffraction is a common tool, synchrotron sources offer significantly higher brilliance, flux, and resolution. synchrotron.org.auyoutube.com This allows for the detection of subtle structural details, the analysis of very small sample volumes, and the study of materials under non-ambient conditions. researchgate.net

For long-chain fatty acid esters like this compound, which are typically liquids at room temperature, HR SP-XRD would be most applicable for studying their solid-state behavior at low temperatures. drugfuture.com The technique can elucidate the crystalline packing of the molecules, which is governed by the arrangement of the long hydrocarbon chains and the polar ester groups. The regular, repeating arrangement of molecules in a crystal lattice diffracts X-rays in a specific pattern of peaks. The positions and intensities of these peaks provide a fingerprint of the crystalline structure.

In studies of related long-chain fatty acids and their derivatives, synchrotron XRD has been instrumental in determining how molecules pack together. diva-portal.org For instance, in monolayers of fatty acids at the air-water interface, synchrotron techniques like Grazing-Incidence X-ray Diffraction (GIXD) have revealed detailed information about molecular tilt, packing density, and the two-dimensional lattice structure. diva-portal.orgacs.org Although this compound is a liquid, these studies on analogous long-chain molecules demonstrate the capability of synchrotron radiation to probe the ordering of aliphatic chains.

The high resolution of HR SP-XRD is particularly advantageous for distinguishing between different polymorphic forms, which are different crystalline structures of the same compound. Fatty acids and their esters are known to exhibit complex polymorphic behavior, which can significantly affect their physical properties. By cooling this compound to its solid state, HR SP-XRD could be used to identify its crystalline phases, determine the unit cell parameters, and understand the precise arrangement of the molecules within the crystal lattice. This information is crucial for understanding the relationship between molecular structure and macroscopic properties.

A hypothetical HR SP-XRD analysis of solidified this compound would involve exposing a powdered sample to a highly collimated and monochromatic synchrotron X-ray beam. The diffracted X-rays are then recorded by a high-resolution detector. The resulting diffraction pattern would show a series of sharp peaks at specific scattering angles (2θ). Analysis of this pattern would yield precise information about the d-spacings (the distances between planes of atoms in the crystal), which are characteristic of the material's crystal structure.

Table 1: Illustrative HR SP-XRD Data for a Hypothetical Crystalline Long-Chain Ester

2θ (degrees) d-spacing (Å) Relative Intensity (%) Miller Indices (hkl)
5.10 17.31 100 (001)
10.20 8.66 45 (002)
15.30 5.79 20 (003)
21.50 4.13 80 (110)
22.80 3.90 65 (111)

This table is for illustrative purposes and represents typical data that could be obtained for a crystalline long-chain ester, showing the relationship between the diffraction angle (2θ), the corresponding d-spacing, the relative intensity of the diffraction peak, and the assigned crystal lattice planes (Miller indices).

Size Exclusion Chromatography (SEC) for Oligomerization Products

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential analytical technique for characterizing the products of oligomerization reactions. It separates molecules based on their hydrodynamic volume, or size in solution. tue.nl This method is particularly well-suited for monitoring the formation of dimers, trimers, and higher oligomers from a monomeric starting material like this compound.

During processes such as thermal or oxidative treatment, the unsaturated bonds in this compound can react, leading to the formation of larger molecules through polymerization. SEC is used to track the progress of these reactions by analyzing the changes in the molecular weight distribution of the sample over time.

The SEC system consists of a column packed with a porous gel. Larger molecules are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. By calibrating the column with standards of known molecular weight, the elution time can be correlated to the molecular weight of the sample components.

In a study on the oxidation and oligomerization of ethyl linoleate, SEC was used to follow the reaction in real-time. tue.nlresearchgate.net The results showed a decrease in the monomer peak and the appearance of new peaks at shorter elution times, corresponding to the formation of dimers and higher oligomers. tue.nlresearchgate.net This demonstrates the utility of SEC in quantifying the extent of oligomerization.

Table 2: Representative SEC Data for the Oligomerization of this compound

Elution Time (min) Molecular Weight ( g/mol ) Assignment Relative Abundance (t=0) Relative Abundance (t=x)
10.5 ~925 Trimer 0% 15%
11.2 ~617 Dimer 0% 40%
12.1 ~308 Monomer 100% 45%

This table provides a representative dataset from an SEC analysis of an oligomerization reaction of this compound. It shows the change in the relative abundance of the monomer, dimer, and trimer species over a reaction time 'x'. The molecular weights are approximate and correspond to the expected masses of the respective species.

The combination of a concentration-sensitive detector (like a refractive index detector) and a light-scattering detector can provide not only the molecular weight distribution but also information about the shape and structure of the oligomers formed. This detailed analysis is crucial for understanding the mechanisms of oligomerization and for controlling the properties of the final product.

Oxidation Mechanisms and Stability Studies

Autoxidation Kinetics and Mechanisms

Autoxidation is the spontaneous reaction of organic compounds with atmospheric oxygen at ambient temperatures. wikipedia.org For ethyl linoleate (B1235992), this process follows a free-radical chain reaction mechanism, which can be broken down into three primary stages: initiation, propagation, and termination. wikipedia.orgnih.gov

Initiation: This first step involves the formation of a free radical. In the case of ethyl linoleate, this occurs through the abstraction of a hydrogen atom from the bis-allylic position (C-11), which is particularly susceptible due to the weakening of the C-H bond by the two adjacent double bonds. rsc.orgyoutube.com This creates a carbon-centered alkyl radical (L•).

Propagation: The alkyl radical (L•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (LOO•). wikipedia.org This peroxyl radical can then abstract a hydrogen atom from another ethyl linoleate molecule, creating a lipid hydroperoxide (LOOH) and a new alkyl radical (L•). wikipedia.org This cycle continues, propagating the chain reaction. The formation of hydroperoxides is the primary event in the early stages of oxidation.

Termination: The chain reaction is terminated when free radicals combine to form non-radical products. nih.gov

The kinetics of autoxidation for polyunsaturated fatty acids (PUFAs) like linoleate are well-documented. Studies have shown that the rate of autoxidation is proportional to the substrate concentration and the square root of the rate of chain initiation. nih.gov The oxidizability of linoleate, a measure of its susceptibility to oxidation, is significantly influenced by the number of doubly allylic positions. nih.gov Recent research has also proposed a mechanism for the release of the hydroperoxyl radical (HOO•) during the autoxidation of methyl linoleate, which can further influence the kinetic chain of reactions. unibo.it

Table 1: Kinetic Parameters for the Autoxidation of Linoleate Esters

ParameterValue/ObservationSubstrate/ConditionSource(s)
Oxidizability (kp/(2kt)1/2) 2.03 x 10-2 M-1/2s-1/2Linoleate nih.gov
Propagation Rate Constant (kp) 68 M-1s-1Methyl Linoleate unibo.it
Pseudo-first order rate constant (kautox) 0.034 ± 0.007 h-1Linoleic Acid (in air) rsc.org
Kinetic Dependence Rate is proportional to substrate concentration and the square root of the initiation rate.PUFAs including linoleate nih.gov

Influence of Catalysts and Initiators on Oxidation

The oxidation of ethyl linoleate can be significantly accelerated by the presence of catalysts and initiators. These substances can promote the formation of free radicals, thereby shortening or bypassing the initiation period of autoxidation.

Metals, particularly transition metals, are potent catalysts. For instance, manganese(II)acetylacetonate has been shown to catalyze the auto-oxidation of ethyl linoleate. chemicalbook.comsigmaaldrich.com Similarly, systems containing metal ions and reducing agents, such as Fe²⁺-ascorbic acid, act as effective initiators for the oxidation of ethyl linoleate in aqueous solutions. tandfonline.com

Azo compounds, which decompose thermally to produce free radicals, are frequently used as initiators in experimental settings to study oxidation kinetics under controlled conditions. nih.gov One such compound, 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN), has been used to initiate the oxidation of ethyl linoleate in both aqueous and organic solvent systems. tandfonline.com The choice of initiator and the reaction environment (e.g., solvent) can dramatically alter the oxidation rate and stability. tandfonline.com

Table 2: Effect of Initiators on Ethyl Linoleate Oxidation

Initiator/CatalystSystem/SolventObserved EffectSource(s)
Manganese(II)acetylacetonate Not specifiedCatalyzes autoxidation chemicalbook.comsigmaaldrich.com
Fe²⁺-ascorbic acid Aqueous solutionInitiates oxidation tandfonline.com
2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) Aqueous solutionInitiates oxidation tandfonline.com
2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN) Chloroform (B151607) or Ethanol (B145695)Initiates oxidation, leading to lower stability compared to aqueous systems. tandfonline.com

Role of Nitric Oxide in Lipid Oxidation Pathways

Nitric oxide (•NO) and its derived reactive nitrogen species (RNS) play a dual and complex role in the oxidation of ethyl linoleate. Under certain conditions, •NO can act as an inhibitor of lipid oxidation. nih.gov However, •NO can also be converted to more potent oxidants that react with ethyl linoleate to form a variety of nitrated products. nih.govahajournals.org

In the presence of oxygen, •NO can be oxidized to nitrogen dioxide (•NO₂), which can initiate lipid peroxidation and also nitrate (B79036) lipids through hydrogen abstraction and addition reactions. nih.govahajournals.org This leads to the formation of a complex mixture of products, including nitroalkenes, nitroalcohols, and alkyl nitrites. ahajournals.org

Furthermore, the reaction of ethyl linoleate with nitrite (B80452) ions (NO₂⁻) in an acidic environment, which generates nitrous acid (HNO₂), also yields a diverse array of nitrated derivatives. acs.orgnih.gov These products include isomeric nitroalkenes, nitrohydroxy compounds, and novel structures like 3-nitro-1,5-hexadienes and 1,5-dinitro-1,3-pentadienes. acs.orgnih.gov The formation of these nitrated lipids, such as nitrolinoleate, represents a convergence of nitric oxide and lipid signaling pathways. nih.govnih.gov

Table 3: Products from the Reaction of Ethyl Linoleate with Reactive Nitrogen Species

Reactant(s)Key Products FormedSource(s)
Ethyl linoleate + •NO₂ Nitrated lipid derivatives, Alkyl nitrites ahajournals.org
Ethyl linoleate + Nitrite (acidic) Nitroalkenes, Nitro alcohols, 3-Nitro-1,5-hexadienes, 1,5-Dinitro-1,3-pentadienes acs.orgnih.gov
Oxidizing linoleate + •NO-derived species Nitrolinoleate nih.gov

Oxidative Stability in Model Systems and Emulsions

The oxidative stability of ethyl linoleate is highly dependent on the system in which it is contained. Comparisons between simple solutions and more complex systems like emulsions reveal significant differences in oxidation rates and pathways.

In general, lipid oxidation occurs more rapidly in oil-in-water emulsions than in bulk oils. dtu.dk This is attributed to the large interfacial area between the oil and aqueous phases, which facilitates interactions with pro-oxidants in the aqueous phase. nih.gov However, the stability of ethyl linoleate shows a stark contrast between aqueous and organic environments. When initiated by AMVN, ethyl linoleate is more stable in an aqueous solution than in organic solvents like chloroform or ethanol. tandfonline.com

Within oil-in-water emulsions, the rate of oxidation is also influenced by the concentration of the substrate within the oil droplets. Studies using emulsions containing varying ratios of ethyl linoleate and an inert oil (n-tetradecane) showed that the oxidation progress depends on the substrate concentration. psu.edu At low concentrations, oxidation proceeded slowly and constantly, while at high concentrations, an initial lag phase was followed by an accelerated rate. psu.edu Intermediate concentrations led to a rapid initial oxidation that slowed over time. psu.edu This suggests that the distribution of ethyl linoleate between the droplet interior and the interface plays a crucial role in its oxidative stability. psu.edu

Table 4: Influence of Ethyl Linoleate Concentration on Oxidation Rate in Emulsions

Concentration of Ethyl Linoleate in Oil DropletObserved Oxidation Rate TrendSource(s)
Low (1%) Relatively slow and constant rate psu.edu
Intermediate (20%) Rapid initial rate, then slows down psu.edu
High (100%) Slow initial rate, then increases with time psu.edu

Interaction of Oxidation Products with Macromolecules

The primary and secondary products of ethyl linoleate oxidation are reactive species that can covalently modify biological macromolecules such as proteins and DNA. This process, known as lipoxidation, can alter the structure and function of these essential molecules. nih.gov

Interaction with Proteins: Oxidation products of ethyl linoleate can react with the nucleophilic side chains of several amino acids in proteins. rero.ch The most susceptible amino acids include lysine (B10760008), histidine, tryptophan, and the sulfur-containing amino acids methionine and cysteine. rero.ch The reactions involve the formation of Michael adducts or Schiff bases, leading to protein carbonylation, cross-linking, and aggregation. nih.govmdpi.com This can result in significant degradation and loss of protein function. rero.ch For example, in a model system with protein and oxidizing methyl linolenate, significant losses of lysine (up to 71%), tryptophan (up to 31%), and histidine (up to 57%) were observed. rero.ch

Interaction with DNA: Oxidation products of ethyl linoleate can also damage nucleic acids. It has been shown that ethyl linoleate can react with deoxyguanosine to form N²,3-ethenoguanine, a type of DNA adduct. sigmaaldrich.com Secondary oxidation products, particularly carbonyl compounds, are key mediators of this damage. While malonaldehyde was once thought to be the primary agent, studies show it produces very little fluorescence with DNA compared to other products. nih.gov Monohydroperoxides from autoxidized methyl linoleate and secondary products like 2,4-alkadienals are significantly more active in forming fluorescent adducts with DNA, indicating DNA damage. nih.govnih.gov

Table 5: Susceptibility of Macromolecules to Ethyl Linoleate Oxidation Products

MacromoleculeSusceptible ComponentsResulting Damage/ProductsSource(s)
Proteins Lysine, Histidine, Tryptophan, Methionine, CysteineAmino acid degradation, Protein cross-linking, Formation of Advanced Lipoxidation End-products (ALEs) nih.govrero.chmdpi.com
DNA DeoxyguanosineFormation of N²,3-ethenoguanine adducts, Fluorescence formation (damage) sigmaaldrich.comnih.govnih.gov

Applications in Advanced Research Models and Materials Science

Utilization as a Model Compound in Polymer Chemistry and Material Science Research

The reactivity of the double bonds in ethyl linoleate (B1235992) makes it an excellent model for studying the chemistry of larger, more complex molecules like drying oils and organic coatings. dss.go.thexsyncorp.com

Drying oils, such as linseed and tung oil, polymerize upon exposure to air in a process known as "drying" or "curing." researchgate.netresearchgate.net This process is fundamental to the formation of durable films in paints, varnishes, and other coatings. exsyncorp.com Ethyl linoleate is frequently used as a model substance to investigate the intricate mechanisms of these curing reactions. dss.go.th

Research has shown that the curing process begins with the formation of hydroperoxides, followed by the conjugation and isomerization of the double bonds. dss.go.th The high content of unsaturated fatty acids is key to the autoxidation that leads to polymerization. researchgate.net Spectroscopic studies, such as Fourier transform infrared (FTIR) spectroscopy, on ethyl linoleate and similar compounds help elucidate the chemical changes occurring during drying, including the formation of various carbonyl compounds and cross-linking, which are responsible for the hardening of the oil film. dss.go.th

Table 1: Key Chemical Events in the Curing of Drying Oils Modeled by Ethyl Linoleate
Chemical EventDescriptionAnalytical Observation
Hydroperoxide FormationInitial reaction with oxygen at the double bonds.Broad vibration band around 3425 cm⁻¹ in FTIR spectra. dss.go.th
Double Bond ConjugationRearrangement of double bonds into a conjugated system.Appearance of new bands in spectroscopic analysis. dss.go.th
Cis-Trans IsomerizationChange in the geometric configuration of the double bonds.Disappearance of cis bands and appearance of trans bands in FTIR spectra. dss.go.th
Cross-linkingFormation of a polymer network.Hardening of the film, changes in mechanical properties. researchgate.net

The long-term durability of organic films, such as paints and coatings, is limited by degradation processes often initiated by environmental factors like light and air. Ethyl linoleate serves as a valuable model to study these degradation mechanisms. The oxidation of its unsaturated structure mimics the initial steps of degradation in more complex polymer films. researchgate.net Research in this area focuses on how factors like heat, light, and the presence of metal catalysts can accelerate the breakdown of the film, leading to undesirable properties like yellowing, cracking, and loss of integrity. researchgate.net By analyzing the degradation products of ethyl linoleate, scientists can better understand and predict the aging behavior of oil-based materials.

Research on Biosensing and Biomarker Detection Methodologies

In the biomedical field, ethyl linoleate is a target for the development of new diagnostic tools and is studied as a potential biomarker for certain physiological and pathological conditions.

Accurate detection and quantification of fatty acid ethyl esters (FAEEs), including ethyl linoleate, in biological samples like blood, tissues, and meconium are of significant research interest. nih.gov Ethyl linoleate is often used as a reference standard in the development and validation of these analytical methods. sigmaaldrich.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. nih.govnih.gov The development of sensitive and specific assays for ethyl linoleate is crucial for its potential application as a biomarker. nih.gov For instance, research has focused on optimizing extraction methods from complex matrices and improving the limits of detection, with some methods achieving a detection limit of approximately 1.0 pmol/g in meconium. nih.gov

Ethyl linoleate is investigated in animal models to understand its role in various metabolic processes and as a potential biomarker for certain conditions. nih.gov One notable area of research is its use as a biomarker for fetal alcohol exposure. nih.gov Studies have shown that ethyl linoleate can be detected in the meconium of newborns, and its presence has been correlated with maternal alcohol consumption during pregnancy. nih.gov

In other animal studies, the metabolic fate of ethyl linoleate and other fatty acid ethyl esters is examined to understand their impact on lipid profiles in blood and tissues. For example, research in rats has explored how dietary supplementation with ethyl esters derived from oils like linseed oil affects the fatty acid composition of blood serum and erythrocytes. mdpi.com Furthermore, metabonomic studies in alcohol-dosed rats and mice have utilized ethyl linoleate to investigate liver profiles of nonpolar metabolites, providing insights into the biochemical effects of alcohol. sigmaaldrich.com

Table 2: Research on Ethyl Linoleate in Animal Models
Animal ModelResearch FocusKey FindingsCitation
RabbitsAntiatherogenic propertiesStudied as an agent for the prevention and control of chemically induced arteriosclerosis. nih.gov
RatsDietary supplementation and blood lipid profileExamined the effect of supplementing the diet with linseed oil ethyl esters on the fatty acid profile of blood serum and erythrocytes. mdpi.com
Rats and MiceMetabonomic investigation of liver metabolitesUsed to understand the biochemical effects of alcohol dosing on nonpolar metabolite profiles in the liver. sigmaaldrich.com
SheepBiomarker for fetal alcohol exposureElevated levels of fatty acid ethyl esters were found in the meconium of fetuses exposed to ethanol (B145695) in utero. thegoodscentscompany.com

Role in Lipidomics Research

Lipidomics is the large-scale study of lipids in biological systems. Ethyl linoleate, as a fatty acid ester, is an important molecule in this field of research. Lipidomics studies aim to identify and quantify the complete lipid profile (the lipidome) of a cell, tissue, or organism and to understand how changes in the lipidome are related to health and disease. nih.govresearchgate.net

Ethyl linoleate is included in lipidomics analyses to gain a comprehensive understanding of lipid metabolism. sigmaaldrich.com Advanced analytical platforms, often utilizing mass spectrometry, are developed to analyze the complex mixture of lipids, including various fatty acid esters. researchgate.net These studies can reveal alterations in lipid metabolism associated with different physiological states or diseases, such as obesity and metabolic disorders. researchgate.netnih.gov For example, lipidomic analyses of liver samples from lean and obese mice have identified changes in the lipid profile that may be linked to obesity. researchgate.net The accurate quantification of lipids like ethyl linoleate is essential for discovering new disease biomarkers and understanding their physiological functions. researchgate.net

Biotechnological Production Enhancement Studies

The industrial production of (9Z,12Z)-Ethyl octadeca-9,12-dienoate, a valuable ethyl ester of linoleic acid, is increasingly shifting towards sustainable and environmentally friendly biotechnological methods. These approaches primarily involve enzymatic synthesis using isolated lipases and whole-cell microbial fermentation, where microorganisms are engineered to enhance production. Research in this area focuses on optimizing reaction conditions, enzyme selection, and the metabolic engineering of microbial strains to improve yields and process efficiency.

Enzymatic synthesis, a cornerstone of green chemistry, offers high selectivity and operates under mild conditions, thereby reducing energy consumption and byproduct formation. dss.go.th A significant body of research has been dedicated to the lipase-catalyzed esterification or transesterification to produce fatty acid ethyl esters (FAEEs), including ethyl linoleate. nih.govnih.govfrontiersin.org

A notable study demonstrated a novel process for preparing FAEEs from camellia oil soapstocks and diethyl carbonate. nih.gov In this solvent-free system, Novozym 435, an immobilized lipase (B570770), was utilized, achieving a high yield of 98.4%. nih.govnih.gov The main components of the product mixture were ethyl oleate (B1233923), ethyl palmitate, ethyl linoleate (4.7%), and ethyl stearate. nih.gov The process was optimized for several parameters, including the molar ratio of reactants, lipase concentration, temperature, and reaction time. nih.gov Furthermore, the immobilized lipase exhibited excellent reusability, with no significant loss in yield after 10 cycles. nih.gov

Another approach utilized borage oil, a source of gamma-linolenic acid (GLA), for the enzymatic ethanolysis to produce ethyl esters. frontiersin.org In this research, commercial Thermomyces lanuginosus lipase (TLL) was compared to chemical ethanolysis and TLL immobilized on a hydrophobic porous support. frontiersin.org The immobilized TLL biocatalyst achieved a high conversion yield of 93.4% in a solvent-free system, comparable to the chemical method. frontiersin.org This highlights the potential of using immobilized enzymes as an eco-friendly alternative for producing valuable fatty acid ethyl esters. frontiersin.org

The following table summarizes the key findings from studies on the enzymatic synthesis of ethyl linoleate:

EnzymeSubstrateReaction TypeKey Optimization ParametersYield/ConversionReference
Novozym 435Camellia oil soapstocks, Diethyl carbonateTransesterification/ EsterificationMolar ratio 3:1, 5% Novozym 435, 50°C, 24h98.4% total FAEE yield (4.7% ethyl linoleate) nih.govnih.gov
Thermomyces lanuginosus lipase (TLL) immobilized on Sepabeads-C18Borage oil, EthanolEthanolysisSolvent-free system, 40°C, 24h93.4% FAEE conversion frontiersin.org
Lipase from Pseudomonas cepacia (PS-30)Recycled restaurant grease, 95% EthanolTransesterification38.4°C, 2.47h, 13.7 wt% lipase, 1:6.6 grease to ethanol ratio>96% with addition of a second lipase (SP435) dss.go.th

In addition to enzymatic methods, metabolic engineering of microorganisms presents a promising avenue for the de novo synthesis of this compound. This involves genetically modifying microbial cell factories, such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, to enhance the production of FAEEs from simple carbon sources. nih.govnih.govfrontiersin.orgnih.gov

Saccharomyces cerevisiae is a particularly attractive host for FAEE production due to its robustness in industrial fermentations and its natural ability to produce ethanol, a key precursor. frontiersin.orgresearchgate.net Metabolic engineering strategies in yeast have focused on several key areas:

Increasing the precursor supply: Enhancing the pool of fatty acyl-CoAs and ethanol is crucial. This has been achieved by overexpressing genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC1), and by engineering the acetyl-CoA metabolism. nih.govnih.gov

Expressing heterologous enzymes: Introducing wax ester synthases (WS) is a common strategy to catalyze the final esterification step between a fatty acyl-CoA and ethanol. nih.govfrontiersin.org

Eliminating competing pathways: Deleting genes involved in the formation of storage lipids (e.g., triacylglycerols) and those responsible for the degradation of fatty acids (β-oxidation) can redirect metabolic flux towards FAEE production. nih.gov

One study successfully combined several of these strategies in S. cerevisiae. By expressing a wax ester synthase, overexpressing enzymes for acetyl-CoA and fatty acid metabolism, and deleting pathways for storage lipid formation and β-oxidation, a 4.1-fold improvement in FAEE production was achieved compared to solely expressing the wax ester synthase. nih.gov

Similarly, Escherichia coli has been engineered for enhanced FAEE production. A significant breakthrough was achieved by overexpressing the fabHDG operon, which is involved in fatty acid synthesis, along with thioesterase and wax synthase genes. This led to a 40-fold increase in biodiesel production, reaching up to 1291 mg/L. nih.gov

The table below outlines key research findings in the metabolic engineering of microorganisms for FAEE production:

MicroorganismGenetic ModificationsKey FindingsReference
Saccharomyces cerevisiaeExpression of wax ester synthase (ws2); Overexpression of ADH2, ALD6, acs SE(L641P), ACC1(S1157A,S659A), ACB1; Deletion of are1Δ, are2Δ, dga1Δ, lro1Δ, pox1Δ4.1-fold improvement in FAEE production compared to sole expression of ws2. nih.gov
Escherichia coliOverexpression of thioesterase (tes) and wax synthase (ws) genes; Overexpression of fabH, fabD, and fabG genes.40-fold increase in biodiesel (FAEE) production, up to 1291 mg/L. nih.gov
Saccharomyces cerevisiaeOverexpression of fatty acid synthesis genes.Identified as a valuable target for increasing ethyl ester production. nih.gov

Optimization of fermentation conditions is another critical aspect of enhancing biotechnological production. doaj.orggfi.org Factors such as temperature, pH, nutrient availability (carbon and nitrogen sources), and aeration can significantly influence microbial growth and product formation. nih.govgfi.org For instance, in S. cerevisiae, a higher fermentation temperature was found to increase the production of certain ethyl esters. nih.gov

These ongoing research efforts in both enzymatic synthesis and metabolic engineering are paving the way for more efficient, sustainable, and economically viable biotechnological production of this compound and other valuable oleochemicals.

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. enzymes for efficiency and stereoselectivity .
  • Solvent Selection : Non-polar solvents (hexane) improve esterification equilibrium by removing water via Dean-Stark traps .
  • Double Bond Preservation : Use inert atmospheres (N₂) and antioxidants (BHT) to prevent oxidation during synthesis .

Table 1 : Comparison of Synthetic Routes

MethodCatalystYield (%)Purity (%)Reference
Acid-CatalyzedH₂SO₄8592
EnzymaticLipase B9098

How does the stereochemistry of double bonds in this compound influence its reactivity in oxidation studies?

Category : Advanced

Methodological Answer :
The Z-configuration increases susceptibility to oxidation due to reduced conjugation and higher electron density at double bonds:

  • Autoxidation : Radical-initiated oxidation at C9/C12 forms hydroperoxides. Use HPLC-UV (234 nm for conjugated dienes) to track products .
  • Lipoxygenase Activity : Enzyme-mediated oxidation (e.g., soybean LOX-1) generates 9-/13-hydroperoxy derivatives. Stereospecificity is confirmed via chiral chromatography .
  • Stabilization Strategies : Add α-tocopherol (0.01% w/w) or store under argon at −80°C to slow degradation .

Data Contradiction Example : Conflicting reports on oxidation rates (e.g., 9Z vs. 12Z reactivity) are resolved by standardizing substrate purity and enzyme sources .

What theoretical frameworks guide the study of lipid oxidation products derived from this compound in biological systems?

Category : Advanced

Q. Methodological Answer :

  • Lipid Peroxidation Theory : Links oxidative stress markers (e.g., malondialdehyde) to disease pathways. Quantify via thiobarbituric acid reactive substances (TBARS) assay .
  • QSAR Modeling : Predicts bioactivity of oxidation products (e.g., cytotoxicity) using descriptors like logP and polar surface area .
  • Kinetic Isotope Effects (KIE) : Deuterate double bonds to study reaction mechanisms (e.g., H-atom abstraction vs. oxygen insertion) .

Case Study : A 2024 study integrated molecular dynamics simulations and LC-MS/MS to map the pro-inflammatory effects of 9-oxo derivatives in macrophage models .

How can researchers design experiments to compare the antifungal activity of this compound with its structural analogs?

Category : Advanced

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) Design : Synthesize analogs (e.g., methyl ester, free acid) and test against Candida albicans via broth microdilution (MIC50 values) .
  • Mechanistic Studies : Use fluorescence microscopy (SYTOX Green uptake) to assess membrane disruption .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate experiments .

Table 2 : Antifungal Activity of Ethyl Linoleate Analogs

CompoundMIC50 (μg/mL)MechanismReference
Ethyl ester (9Z,12Z)32Membrane disruption
Free acid (9Z,12Z)128Cell wall inhibition

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.